UMB103
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Overview
Description
UMB103 is a novel potent and selective dual PLK1 and BRD4 inhibitor, inducing apoptosis in pediatric tumor cell lines, leading to significant tumor regression.
Scientific Research Applications
Mesenchymal Stem Cells from Cryopreserved Human Umbilical Cord Blood
UMB103 has been explored for its potential in deriving mesenchymal stem cells (MSCs) from cryopreserved human umbilical cord blood. This study demonstrated the ability to obtain MSCs with multi-lineage differentiation potential, which are useful for experimental and therapeutic applications (Lee et al., 2004).
Ex Vivo Expansion of Human Cord Blood Stem Cells
Research on this compound includes examining its role in the ex vivo expansion of human cord blood stem cells for allogeneic transplantation. Different strategies like aryl hydrocarbon receptor antagonist, SR1, pyrimidoindole derivative, UM171, and others have shown success in expanding clinically functional hematopoietic stem cells (HSCs) (Papa et al., 2019).
Pharmacologic Modulation in Umbilical Cord Blood
Studies on this compound include its use in pharmacologic modulation to enhance the engraftment potential of hematopoietic stem cells derived from umbilical cord blood. This approach has shown promise in reducing the time to engraftment and improving outcomes in clinical umbilical cord blood transplants (Cutler et al., 2014).
CD105 and Multi-Lineage Differentiation
Research involving this compound has focused on CD105 expression in umbilical cord blood-derived mesenchymal stem cells and its association with multi-lineage differentiation. This study suggests that CD105 could be a useful marker to characterize the differentiation status of these cells, aiding in their application in stem-cell therapy (Jin et al., 2009).
Properties
Molecular Formula |
C25H35N7O3 |
---|---|
Molecular Weight |
481.601 |
IUPAC Name |
(R)-4-((8-Isopropyl-5,7-dimethyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C25H35N7O3/c1-15(2)32-16(3)24(34)31(5)20-14-26-25(29-22(20)32)28-19-8-7-17(13-21(19)35-6)23(33)27-18-9-11-30(4)12-10-18/h7-8,13-16,18H,9-12H2,1-6H3,(H,27,33)(H,26,28,29)/t16-/m1/s1 |
InChI Key |
XWNHXTVCPNRSTM-MRXNPFEDSA-N |
SMILES |
O=C(NC1CCN(C)CC1)C2=CC=C(NC(N=C3N(C(C)C)[C@@H]4C)=NC=C3N(C)C4=O)C(OC)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UMB103; UMB-103; UMB 103 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.